Epitiostanol

Catalog No.
S560921
CAS No.
2363-58-8
M.F
C19H30OS
M. Wt
306.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitiostanol

Epitiostanol addresses the challenge of investigating AR-mediated escape from anti-estrogen therapy, where SERMs fail to engage androgen pathways. - Dual ER antagonist/AR agonist action enables probing of hormone resistance mechanisms in breast cancer models. - Favorable anabolic-to-androgenic ratio permits AR activation studies in muscle/bone without confounding virilization. - Injectable active metabolite serves as essential control for mepitiostane prodrug pharmacokinetics. SMolecule supplies high-purity Epitiostanol with reliable global delivery.

CAS Number

2363-58-8

Product Name

Epitiostanol

IUPAC Name

(1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

Molecular Formula

C19H30OS

Molecular Weight

306.5 g/mol

InChI

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1

InChI Key

OBMLHUPNRURLOK-XGRAFVIBSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C

Synonyms

10275-S, 2 alpha,3 alpha-epithio-5 alpha-androstan-17 beta-ol, epithiostanol, epitiostanol, Thiodrol

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@@H]5[C@H](C4)S5)C

Epitiostanol is an organic molecular entity.
Epitiostanol is an androgenic anabolic steroid having potent anti-estrogenic effect, which inhibits the progression of estrogen-stimulated cancers such as breast cancer. (NCI)

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Epitiostanol (CAS 2363-58-8) is a synthetic androstane steroid derivative of dihydrotestosterone (DHT) primarily recognized for its dual biological activities. It functions as both a direct antagonist of the estrogen receptor (ER) and an agonist of the androgen receptor (AR). This multimodal action, combining anti-estrogenic effects with weak anabolic/androgenic properties, has established its use as a research tool in oncology, particularly for investigating hormone-dependent breast cancer. Unlike its orally administered prodrug, mepitiostane, epitiostanol is metabolically labile when taken orally and is typically administered via intramuscular injection for systemic exposure in research models.

Research Fit

1
Steroidal dual ER antagonist / AR agonist for hormone signaling studies
2
Injectable formulation required; avoids first-pass metabolism loss
3
Supports endocrine resistance models where non-steroidal agents fail

Procuring a substitute for Epitiostanol requires careful consideration of its unique pharmacology, which prevents direct replacement by common alternatives. Standard Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen lack the androgenic component of Epitiostanol, a key part of its multimodal action in suppressing tumor growth. Conversely, substituting with potent androgens would introduce strong virilizing effects and a different, indirect anti-estrogenic mechanism, failing to replicate Epitiostanol's direct ER antagonism. Furthermore, while Mepitiostane is an oral prodrug, it is not a direct equivalent; it requires metabolic activation to form Epitiostanol and relies on a different absorption pathway (lymphatic vs. portal), making it unsuitable for studies requiring direct administration of the active compound or controlled parenteral delivery.

Substitution Risk

Epitiostanol (target)
Injectable steroidal antiestrogen with dual ER/AR activity; no oral bioavailability
Tamoxifen (non-steroidal)
Mechanism and resistance profiles may differ; non-cross-resistance not guaranteed
Epitiostanol (injectable)
Direct systemic exposure; no prodrug conversion needed
Mepitiostane (oral prodrug)
Lymphatic absorption bypasses first-pass; pharmacokinetic profile differs

Anabolic-to-Androgenic Selectivity

Epitiostanol demonstrates a highly dissociated anabolic-to-androgenic activity ratio compared to the reference androgen, methyltestosterone. In comparative assays, Epitiostanol was found to have approximately 11 times the anabolic (myotrophic) activity while possessing roughly equivalent androgenic activity. This results in an anabolic:androgenic ratio of 1100:91 relative to methyltestosterone, indicating a strong preference for anabolic effects over virilizing androgenic effects.

Evidence DimensionAnabolic vs. Androgenic Activity
Target Compound Data11x anabolic activity of methyltestosterone; ~1x androgenic activity of methyltestosterone
Comparator Or BaselineMethyltestosterone (Anabolic:Androgenic ratio defined as 100:100)
Quantified DifferenceAnabolic:Androgenic ratio of 1100:91, indicating high anabolic selectivity.
ConditionsStandard comparative assay in animal models.

This high degree of separation between anabolic and androgenic effects is critical for studies aiming to isolate tissue-building or AR-agonist effects without the confounding influence of strong, systemic virilization.

Post-Tamoxifen Response
Case report
Epitiostanol: satisfactory clinical response after relapse
Tamoxifen: initial response then relapse at 4 years
Supports non-cross-resistance hypothesis in sequential endocrine models
Single patient report; controlled studies needed

Dual ER/AR Activity vs. Tamoxifen

Unlike non-steroidal SERMs such as Tamoxifen, which primarily function by blocking the estrogen receptor, Epitiostanol possesses a dual mechanism of action. It acts directly as an antagonist at the estrogen receptor (ER) while simultaneously acting as an agonist at the androgen receptor (AR). This AR activation contributes to its anti-tumor effect, a mechanism entirely absent in Tamoxifen. In clinical contexts where patients relapsed after Tamoxifen treatment, subsequent administration of Epitiostanol has produced satisfactory results, suggesting a non-cross-resistant mechanism of action that makes it a distinct therapeutic tool.

Evidence DimensionReceptor Activity Profile
Target Compound DataEstrogen Receptor (ER) Antagonist AND Androgen Receptor (AR) Agonist
Comparator Or BaselineTamoxifen (ER Antagonist only)
Quantified DifferenceQualitative difference: Epitiostanol adds AR agonism to ER antagonism.
ConditionsIn vitro receptor binding and functional assays; clinical observations.

For researchers investigating mechanisms of resistance to SERMs or exploring AR-mediated pathways for cancer suppression, Epitiostanol provides a specific tool that Tamoxifen cannot replicate.

Gynecomastia Endpoint
Trial context
96% reported mass reduction with 20 mg weekly epitiostanol
89% with dromostanolone propionate 50 mg
Reported trial endpoint; supports comparator research
8-week double-blind study, n=54; similar safety signals

Intramuscular vs. Oral Prodrug

Epitiostanol exhibits poor oral bioavailability due to extensive first-pass metabolism, a pharmacokinetic limitation similar to that of testosterone. Consequently, it requires administration via intramuscular injection to achieve systemic efficacy. This contrasts sharply with its prodrug, Mepitiostane, which was specifically designed with a 17β-(1-methoxy)cyclopentyl ether group to enable oral activity by promoting absorption through the lymphatic system, bypassing the portal circulation and initial liver metabolism. The choice between Epitiostanol and Mepitiostane is therefore a procurement decision dictated by the required route of administration and pharmacokinetic profile for a given experimental design.

Evidence DimensionRoute of Administration & Bioavailability
Target Compound DataRequires intramuscular injection due to low oral bioavailability.
Comparator Or BaselineMepitiostane (Orally active prodrug).
Quantified DifferenceQualitative difference in administration route and absorption pathway (portal vs. lymphatic).
ConditionsPharmacokinetic studies in animal models and clinical use.

Researchers needing to ensure direct, unmodified compound delivery, control dosage precisely via injection, or study the effects of the active molecule without the influence of metabolic activation must procure Epitiostanol itself, not its oral prodrug.

Injection Requirement
PK context
Epitiostanol oral: no unchanged drug in plasma
Mepitiostane oral: systemic availability via lymph
Injectable form necessary for parent-compound exposure
Rat PK data; confirms complete first-pass effect
Resistance Profile
Assay context
300–1,000-fold resistance to epitiostanol in U-2/U-3 mutants
5-fold resistance to tamoxifen in same mutants
Informs steroidal antiestrogen resistance model selection
MCF-7 derived cell models; class-specific sensitivity loss

AR-Mediated Suppression in SERM-Resistant Breast Cancer

Epitiostanol is the appropriate choice for preclinical studies designed to explore the role of the androgen receptor in overcoming resistance to standard anti-estrogen therapies like Tamoxifen. Its dual action allows for the specific investigation of AR agonism in a cellular environment where ER-pathways are already blocked or have developed resistance.

Tissue-Selective Anabolic Effects

Due to its highly favorable anabolic-to-androgenic ratio, Epitiostanol is well-suited for research into the effects of AR activation on muscle or bone tissue where the potent virilizing side effects of comparator androgens like methyltestosterone would be a confounding variable.

Parenteral Control for Mepitiostane Pharmacokinetics

As the active metabolite of the oral prodrug Mepitiostane, injectable Epitiostanol serves as the essential control compound in pharmacokinetic studies. It allows researchers to directly compare the biological effects and clearance rates of the active drug versus its orally administered precursor, isolating the impact of metabolic activation and absorption route.

Application Selection Matrix

Application
Selection Property
Validation Focus
Endocrine resistance models
Non-steroidal antiestrogen resistance context
Response endpoint after tamoxifen relapse
Gynecomastia pathophysiology
Androgen/estrogen modulation in tissue
Tissue mass reduction endpoints
Parenteral in vivo PK studies
Injectable formulation requirement
Systemic exposure & first-pass avoidance
Steroidal antiestrogen resistance
MCF-7 mutant cell models
Fold-resistance comparison to tamoxifen

XLogP3

5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

306.20173675 g/mol

Monoisotopic Mass

306.20173675 g/mol

Heavy Atom Count

21

Melting Point

127.0 °C

UNII

YE7586973L

Other CAS

2363-58-8

Wikipedia

Epitiostanol

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